![molecular formula C4H6N4O3 B1663613 (S)-(+)-allantoin CAS No. 3844-67-5](/img/structure/B1663613.png)
(S)-(+)-allantoin
Overview
Description
(S)-(+)-allantoin is a naturally occurring compound that has been extensively studied for its various biochemical and physiological effects. It is a white crystalline powder that is soluble in water and has a molecular weight of 158.12 g/mol. This compound is found in various plants and animals, including comfrey, wheat sprouts, and mammalian urine.
Mechanism Of Action
The mechanism of action of (S)-(+)-allantoin is not fully understood. However, it is believed to work by stimulating the proliferation of fibroblasts, which are responsible for the production of collagen and elastin. It also promotes angiogenesis, which is the formation of new blood vessels. This promotes wound healing and tissue regeneration.
Biochemical and Physiological Effects:
(S)-(+)-allantoin has several biochemical and physiological effects. It has been shown to have antioxidant properties, which protect cells from oxidative stress. It also has anti-inflammatory properties, which reduce inflammation and pain. Additionally, it promotes wound healing and tissue regeneration by stimulating the proliferation of fibroblasts and promoting angiogenesis.
Advantages And Limitations For Lab Experiments
The advantages of using (S)-(+)-allantoin in lab experiments include its low toxicity, high solubility in water, and ease of synthesis. However, the limitations include its high cost, limited availability, and potential for contamination.
Future Directions
There are several future directions for the study of (S)-(+)-allantoin. One direction is to study its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to investigate its potential use in the development of new drugs and cosmetics. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biological systems.
Conclusion:
In conclusion, (S)-(+)-allantoin is a naturally occurring compound that has been extensively studied for its various biochemical and physiological effects. It has antioxidant, anti-inflammatory, and wound healing properties. It has potential uses in cosmetics, pharmaceuticals, and agriculture. While there are advantages and limitations to its use in lab experiments, there are several future directions for its study.
Scientific Research Applications
(S)-(+)-allantoin has been extensively studied for its various scientific research applications. It has been shown to have antioxidant, anti-inflammatory, and wound healing properties. It has also been studied for its potential use in cosmetics, pharmaceuticals, and agriculture.
properties
IUPAC Name |
[(4S)-2,5-dioxoimidazolidin-4-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJWUDADGALRAB-SFOWXEAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1(C(=O)NC(=O)N1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278152 | |
Record name | N-[(4S)-2,5-Dioxo-4-imidazolidinyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-allantoin | |
CAS RN |
3844-67-5 | |
Record name | N-[(4S)-2,5-Dioxo-4-imidazolidinyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3844-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allantoin, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(4S)-2,5-Dioxo-4-imidazolidinyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLANTOIN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDK458E1J9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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